6-(噻吩-3-基)嘧啶-4-羧酸乙酯

描述

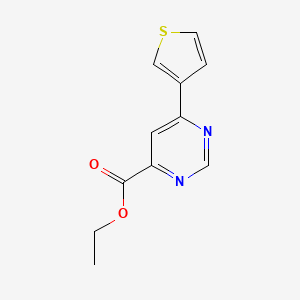

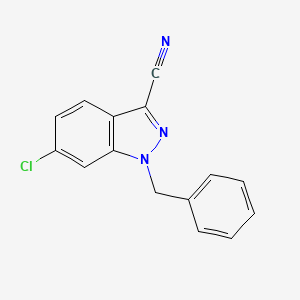

Molecular Structure Analysis

The molecular structure of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate consists of a pyrimidine ring attached to a thiophene ring. The exact structural details are not available in the retrieved sources.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate are not detailed in the retrieved sources, pyrimidine derivatives are known to participate in various chemical reactions .科学研究应用

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit antimicrobial properties. While specific studies on Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate are not directly available, it is plausible that this compound could be explored for its potential antimicrobial efficacy due to the known activity of related thiophene compounds .

Analgesic and Anti-inflammatory Applications

Similar to antimicrobial activity, other thiophene derivatives have shown analgesic and anti-inflammatory effects. Research could be directed towards understanding how Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate might contribute to pain relief and reducing inflammation based on this precedent .

Antihypertensive Effects

Thiophene derivatives have also been associated with antihypertensive activity. This suggests a potential research avenue for Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate in the development of new treatments for high blood pressure .

Antitumor Activity

The antitumor properties of thiophene derivatives make them candidates for cancer research. Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate could be investigated for its possible role in cancer treatment strategies .

Corrosion Inhibition

In the field of materials science, thiophene derivatives are used as corrosion inhibitors. This application could be extended to Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate, potentially contributing to the protection of metals from corrosion .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene-based compounds are utilized in the fabrication of LEDs. There is a possibility that Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate could serve a role in the development of new LED materials .

作用机制

Target of action

Pyrimidine derivatives have been found to have a wide range of biological activities and can interact with various biological targets. For example, some pyrimidine derivatives are known to inhibit certain enzymes, interact with G-protein coupled receptors, or modulate ion channels .

Mode of action

The mode of action of a specific pyrimidine derivative would depend on its specific chemical structure and the biological target it interacts with. The thiophene ring in the compound could potentially enhance its lipophilicity, which might influence its interaction with biological targets .

Biochemical pathways

Pyrimidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets. For example, if a pyrimidine derivative targets an enzyme involved in a specific metabolic pathway, it could potentially alter that pathway .

Result of action

The result of a compound’s action would depend on its specific mode of action and the biological system in which it is acting. Some pyrimidine derivatives have been found to have therapeutic effects in various disease models due to their interactions with specific biological targets .

属性

IUPAC Name |

ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTIFRRTUSYAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)

![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)

![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)

![12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1484246.png)

![4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline](/img/structure/B1484248.png)